molecular formula C22H24N2O4 B4731091 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4731091
M. Wt: 380.4 g/mol
InChI Key: ZCQDEFAWECFIIU-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a benzamide group, and methoxy substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the benzamide group and the methoxy substituents. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted benzamides. These products can have different chemical and physical properties compared to the parent compound.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide exerts its effects involves interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The benzamide group may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
  • N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide

Uniqueness

Compared to similar compounds, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and hydroxy groups in the quinoline ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-4-5-17-13-18(21(25)23-20(17)12-15)14-24(10-11-27-2)22(26)16-6-8-19(28-3)9-7-16/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQDEFAWECFIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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